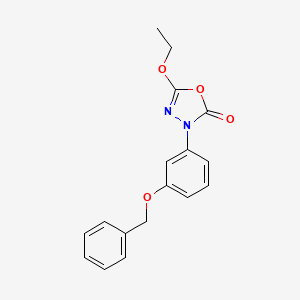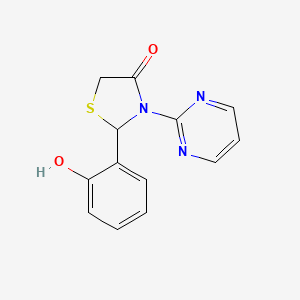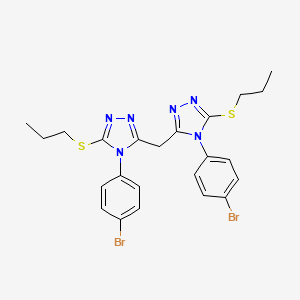
(R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thiazole ring, and a nitrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the nitrofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thioamides, nitrofurans, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The thiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, disrupting their function and contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Unique due to its combination of acetamido, thiazole, and nitrofuran groups.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid: Lacks the ®-configuration, which may affect its biological activity.
2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)butanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
The uniqueness of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C12H12N4O6S2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[[2-amino-4-(5-nitrofuran-2-yl)-1,3-thiazol-5-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N4O6S2/c1-5(17)14-6(10(18)19)4-23-11-9(15-12(13)24-11)7-2-3-8(22-7)16(20)21/h2-3,6H,4H2,1H3,(H2,13,15)(H,14,17)(H,18,19)/t6-/m0/s1 |
InChI 键 |
RKJHCUHPROCAHQ-LURJTMIESA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(=O)NC(CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)











![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)
